2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be carried out in the presence or absence of a catalyst . The reaction conditions typically include:
Solvent: Ethanol or water
Catalyst: L-proline or other organocatalysts
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve scaling up the MCR process using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These derivatives also possess a quinoline core and have been studied for their pharmacological properties.
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles: These compounds have similar structural features and biological activities.
Uniqueness
2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential pharmacological properties. The presence of the methoxyphenyl and carbonitrile groups enhances its ability to interact with various biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H17N3O3/c1-24-16-6-4-3-5-14(16)19-18(21(24)25)17(15(11-22)20(23)27-19)12-7-9-13(26-2)10-8-12/h3-10,17H,23H2,1-2H3 |
InChI Key |
MFFUVSXDMCALTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.